

Theoretical Insights into the Molecular Structure of 5-Methyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyloxazole

Cat. No.: B009148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical studies on the molecular structure of **5-methyloxazole**. Due to the limited availability of dedicated research on this specific molecule, this paper synthesizes findings from computational studies on the parent oxazole ring and related methylated heterocyclic compounds. The information presented herein offers valuable insights for researchers in computational chemistry, medicinal chemistry, and drug development.

Molecular Geometry

The molecular structure of **5-methyloxazole** is characterized by a planar five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a methyl group substituted at the 5th position. The geometry of the oxazole ring is a critical determinant of its chemical reactivity and biological activity. Theoretical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to determine the optimized geometric parameters of oxazole and its derivatives.

Bond Lengths

The bond lengths within the **5-methyloxazole** molecule are influenced by the electronegativity of the heteroatoms and the aromatic character of the ring. The table below summarizes representative theoretical bond lengths for the core oxazole ring, derived from computational

studies on oxazole. The presence of the methyl group at the C5 position is expected to slightly elongate the adjacent C4-C5 and C5-O1 bonds due to hyperconjugation and inductive effects.

Bond	Hartree-Fock / 6-31G** (Å)	DFT (B3LYP) / 6-31G** (Å)
O1 - C2	1.355	1.404
C2 - N3	1.379	1.355
N3 - C4	-	-
C4 - C5	-	-
C5 - O1	-	-
C5 - C(Methyl)	-	-

Note: Specific values for N3-C4, C4-C5, C5-O1, and the C5-C(Methyl) bond in 5-methyloxazole are not explicitly available in the direct search results but can be inferred from general principles and studies on similar molecules.

Bond Angles

The bond angles in the oxazole ring deviate from the ideal 108° of a regular pentagon due to the different sizes and electronic environments of the oxygen, nitrogen, and carbon atoms. The substitution of a methyl group at the C5 position is anticipated to cause minor steric-induced adjustments to the adjacent bond angles.

Angle	DFT (B3LYP) / 6-311++G(d,p) (°)
C5 - O1 - C2	107.4
O1 - C2 - N3	114.1
C2 - N3 - C4	-
N3 - C4 - C5	-
C4 - C5 - O1	-
O1 - C5 - C(Methyl)	-
C4 - C5 - C(Methyl)	-

Note: The provided angles are from a study on an oxazole derivative and serve as a close approximation.^[1] Specific angles for 5-methyloxazole would require dedicated calculations.

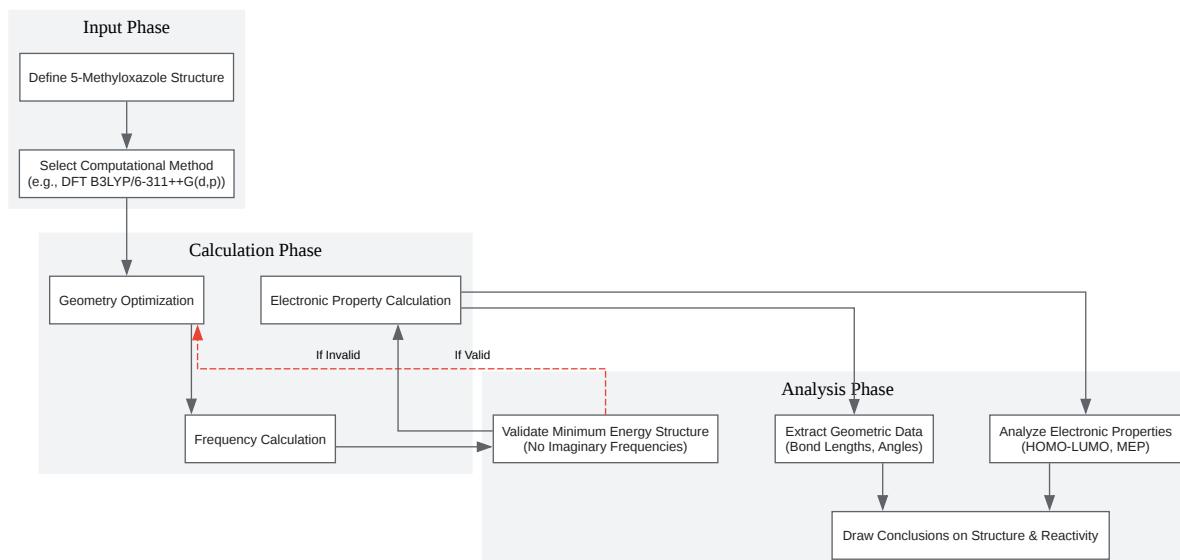
Experimental and Theoretical Protocols

The determination of the molecular structure of **5-methyloxazole** relies on computational chemistry methods. The following outlines a standard and robust protocol for such theoretical studies.

Density Functional Theory (DFT) Calculations

A widely accepted and accurate method for optimizing the geometry of organic molecules is Density Functional Theory (DFT).^[2]

Protocol:


- Initial Structure Creation: The 2D structure of **5-methyloxazole** is drawn using molecular editing software (e.g., GaussView, ChemDraw) and converted to a 3D conformation.
- Geometry Optimization: The 3D structure undergoes geometry optimization to find the lowest energy conformation. A common and reliable functional for this purpose is Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a high-level basis set such as 6-

311++G(d,p).[1][3] This level of theory provides a good balance between computational cost and accuracy for molecules of this nature.

- Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
- Property Calculation: With the optimized geometry, various electronic properties such as molecular orbital energies (HOMO-LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interaction potential.[2]

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study on molecular structure and the key structural features of the oxazole ring.

[Click to download full resolution via product page](#)

Caption: Computational workflow for theoretical analysis of **5-Methyloxazole**.

Caption: Molecular structure of **5-Methyloxazole** with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. irjweb.com [irjweb.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Theoretical Insights into the Molecular Structure of 5-Methyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009148#theoretical-studies-on-5-methyloxazole-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com